4-ethoxy-N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide
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Overview
Description
4-ethoxy-N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, an ethyl group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group onto a benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where an ethyl group is added to the benzene ring using an ethylating agent such as ethyl iodide in the presence of a base.
Amidation: The final step involves the formation of the benzamide by reacting the ethoxylated nitrobenzene with an amine, specifically 2-ethyl-6-methylaniline, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the ethyl or methyl groups are oxidized to carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-(2-ethyl-6-methylphenyl)-3-ethoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives of the original compound.
Scientific Research Applications
4-ethoxy-N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide
- 4-ethoxy-N-(6-methylphenyl)-3-nitrobenzamide
- 4-ethoxy-N-(2-ethyl-6-methylphenyl)-benzamide
Uniqueness
4-ethoxy-N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethoxy-N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-13-8-6-7-12(3)17(13)19-18(21)14-9-10-16(24-5-2)15(11-14)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNJLZBYRTTXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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